molecular formula C16H18N2O2SSn B12554524 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- CAS No. 183208-48-2

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-

Cat. No.: B12554524
CAS No.: 183208-48-2
M. Wt: 421.1 g/mol
InChI Key: LCVIISAZOIGUJA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with additional functional groups including a phenylsulfonyl and a trimethylstannyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Trimethylstannyl Group: This can be done through stannylation reactions, often using trimethyltin chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(methyl)-: Similar structure but with a methyl group instead of a trimethylstannyl group.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound 1-(phenylsulfonyl)-2-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is a notable member of this class. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine derivatives typically includes a pyrrole ring fused to a pyridine ring. The specific compound in focus possesses a phenylsulfonyl group and a trimethylstannyl substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁N₂O₂S
Molecular Weight258.30 g/mol
CAS Number143141-23-5
SolubilitySoluble in organic solvents

Antitumor Activity

Research has shown that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. A study indicated that certain derivatives induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase. This suggests potential applications in cancer therapy by targeting specific pathways involved in cell proliferation and survival .

Kinase Inhibition

Another significant aspect of the biological activity of these compounds is their role as kinase inhibitors. A series of studies highlighted that 1H-Pyrrolo[2,3-b]pyridine derivatives demonstrated high inhibition against TNIK (TRAF2 and NCK interacting kinase), with some compounds achieving IC50 values lower than 1 nM. These findings suggest that these compounds could serve as effective therapeutic agents in diseases where TNIK is implicated .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at specific positions on the pyrrole or pyridine rings can enhance potency against targeted kinases or improve selectivity .

Case Studies

  • Inhibition of IL-2 Secretion : A study investigated the effect of a series of pyrrolo[2,3-b]pyridine derivatives on IL-2 secretion in T-cells. Results showed a concentration-dependent inhibition, suggesting their potential use in modulating immune responses .
  • Apoptosis Induction : In another case study involving A549 cells, it was demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Properties

CAS No.

183208-48-2

Molecular Formula

C16H18N2O2SSn

Molecular Weight

421.1 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-trimethylstannane

InChI

InChI=1S/C13H9N2O2S.3CH3.Sn/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15;;;;/h1-9H;3*1H3;

InChI Key

LCVIISAZOIGUJA-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2

Origin of Product

United States

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